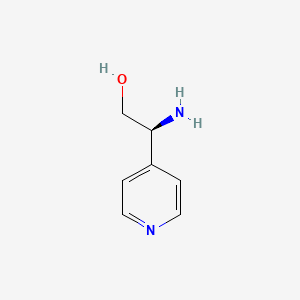
1,4-Benzodioxan-2,3-dione, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxan-2,3-dione, 98%, also known as p-benzoquinone, is a synthetic organic compound that has been used in numerous scientific research applications. It is a highly reactive and versatile compound, and has been used to synthesize a variety of organic molecules. In addition to its use in synthetic organic chemistry, 1,4-benzodioxan-2,3-dione has been used in biochemical and physiological research to study enzyme-catalyzed reactions and other biological processes. The aim of
Aplicaciones Científicas De Investigación
1,4-Benzodioxan-2,3-dione, 98%, has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of organic molecules, such as esters, amines, and amides. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 1,4-benzodioxan-2,3-dione has been used in the catalytic oxidation of alcohols, the oxidation of aldehydes, and the oxidation of primary and secondary alcohols.
Mecanismo De Acción
The mechanism of action of 1,4-benzodioxan-2,3-dione is not well understood. However, it is believed to act as an oxidizing agent, which can oxidize a variety of organic compounds. It is also believed to act as a catalyst, which can facilitate the oxidation of alcohols, aldehydes, and primary and secondary alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-benzodioxan-2,3-dione are not well understood. However, it has been shown to be toxic to a variety of organisms, including bacteria, yeast, and fungi. It has also been shown to be toxic to fish, causing death at high concentrations. In addition, it has been shown to be toxic to human cells in vitro, causing cell death at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Benzodioxan-2,3-dione, 98%, has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive and versatile compound, which can be used in a variety of synthetic organic chemistry reactions. Another advantage is that it is a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. However, there are several limitations to its use. It is toxic to a variety of organisms, including bacteria, yeast, and fungi. It is also toxic to human cells in vitro, which limits its use in certain types of experiments. In addition, it is not soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for 1,4-benzodioxan-2,3-dione, 98%, are numerous. It could be used in the development of new synthetic organic molecules, such as polymers, esters, amines, and amides. It could also be used in the development of new catalysts for organic reactions, such as the oxidation of alcohols, aldehydes, and primary and secondary alcohols. Additionally, it could be used in the development of new biochemical and physiological assays to study enzyme-catalyzed reactions and other biological processes. Finally, it could be used in the development of new drugs and therapies for a variety of diseases.
Métodos De Síntesis
1,4-Benzodioxan-2,3-dione, 98%, is synthesized from the reaction of 4-hydroxybenzoic acid and hydroxylamine in the presence of a base catalyst. The reaction is typically carried out in aqueous solution at a temperature of 40-50°C. The reaction yields a mixture of 1,4-benzodioxan-2,3-dione and 4-hydroxybenzohydrazide, which can be further purified by crystallization. Other methods of synthesis include the reaction of p-nitrobenzoic acid and hydroxylamine, as well as the reaction of p-chlorobenzoic acid and hydroxylamine.
Propiedades
IUPAC Name |
1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECNLMBVTZYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609809 |
Source


|
| Record name | 1,4-Benzodioxine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxine-2,3-dione | |
CAS RN |
16536-36-0 |
Source


|
| Record name | 1,4-Benzodioxine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


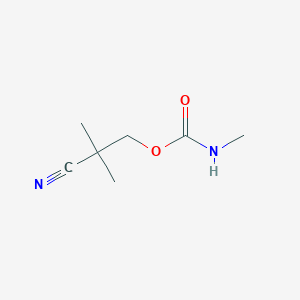
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
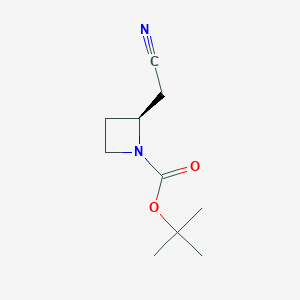


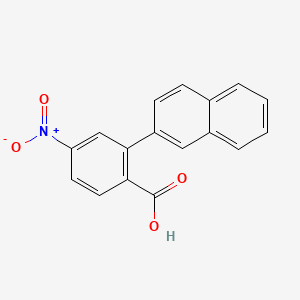
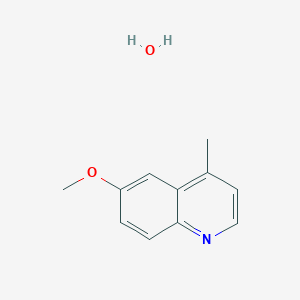



![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

